molecular formula C17H15N3O5S B4756877 4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine

4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine

Cat. No.: B4756877
M. Wt: 373.4 g/mol
InChI Key: PVDNEIOCEQPHIJ-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonylation and subsequent formation of the oxazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the oxazole ring can interact with nucleophilic sites in biological molecules. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-nitrophenyl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N,N-dimethyl-2-(2-nitrophenyl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-thiazol-5-amine

Uniqueness

4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine is unique due to the specific positioning of the nitrophenyl group and the presence of the oxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-N,N-dimethyl-2-(3-nitrophenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19(2)17-16(26(23,24)14-9-4-3-5-10-14)18-15(25-17)12-7-6-8-13(11-12)20(21)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDNEIOCEQPHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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